3,3-Dimethoxy-N-(propan-2-yl)propanamide
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Overview
Description
3,3-Dimethoxy-N-(propan-2-yl)propanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two methoxy groups attached to the third carbon of a propanamide chain, with an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-N-(propan-2-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 3,3-dimethoxypropanoic acid with isopropylamine under appropriate conditions to form the desired amide. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of the amide group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethoxy-N-(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethoxypropanoic acid: A precursor in the synthesis of 3,3-Dimethoxy-N-(propan-2-yl)propanamide.
N-Isopropylpropanamide: Similar structure but lacks the methoxy groups.
3,3-Dimethoxy-N-methylpropanamide: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to the presence of both methoxy and isopropyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
668453-00-7 |
---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3,3-dimethoxy-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C8H17NO3/c1-6(2)9-7(10)5-8(11-3)12-4/h6,8H,5H2,1-4H3,(H,9,10) |
InChI Key |
GFROOAMBAQOKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CC(OC)OC |
Origin of Product |
United States |
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